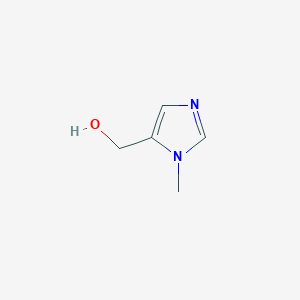

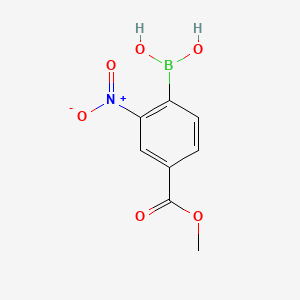

![molecular formula C16H20N2O6 B1303830 Ethyl 1-[2-(methoxycarbonyl)-4-nitrophenyl]-4-piperidinecarboxylate CAS No. 886360-74-3](/img/structure/B1303830.png)

Ethyl 1-[2-(methoxycarbonyl)-4-nitrophenyl]-4-piperidinecarboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 1-[2-(methoxycarbonyl)-4-nitrophenyl]-4-piperidinecarboxylate is a compound that falls within the broader class of piperidine derivatives. These compounds are of significant interest due to their diverse pharmacological activities and their role as intermediates in the synthesis of various therapeutic agents. Piperidine structures are commonly found in molecules that interact with biological targets such as transporters and receptors, which makes them valuable in drug discovery and medicinal chemistry .

Synthesis Analysis

The synthesis of piperidine derivatives can be complex, involving multiple steps and requiring careful control of reaction conditions to achieve the desired stereochemistry and functional group protection. For example, the synthesis of ethyl cis-4-amino-3-methoxy-1-piperidinecarboxylate, a key intermediate of cisapride, involves an efficient formation of cis-fused oxazolidinopiperidine . Similarly, the synthesis of tritium-labeled piperidinecarboxylic acid derivatives for the study of GABA transporter substances also demonstrates the intricate nature of synthesizing these compounds . These methods often involve multistep reactions, including the use of protecting groups, to yield the desired piperidine analogues with high purity and specificity.

Molecular Structure Analysis

The molecular structure of piperidine derivatives is characterized by the presence of a six-membered piperidine ring, which can adopt various conformations such as chair, boat, or envelope, depending on the substitution pattern and steric interactions. For instance, the crystal structure of a thiopiperidine derivative shows the piperidine ring in an envelope conformation with substituents adopting equatorial or axial positions, which can significantly influence the molecule's reactivity and interaction with biological targets . The orientation of substituents and the presence of intramolecular hydrogen bonding can also affect the overall molecular geometry and stability of these compounds.

Chemical Reactions Analysis

Piperidine derivatives can undergo a variety of chemical reactions, including but not limited to, alkylation, acylation, and hydrogenation. These reactions are often utilized to introduce or modify functional groups, which can alter the biological activity and pharmacokinetic properties of the molecules. For example, the methylation of dihydropyridine derivatives in the presence of piperidine is a key step in the synthesis of nitriles with potential cardiovascular activity . The reactivity of the piperidine ring and its substituents plays a crucial role in the chemical transformations that these compounds can undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of electron-withdrawing or electron-donating groups, the degree of substitution, and the type of functional groups present can all affect these properties. For instance, the disordered nature of ethoxy and ethyl groups in some piperidine derivatives can lead to variations in their physical properties . Additionally, the ability of these compounds to form hydrogen bonds and other non-covalent interactions can impact their crystalline structure and solubility, which are important considerations in drug formulation and delivery .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Chemical Reactions

In the realm of organic chemistry, this compound and its derivatives play a pivotal role in nucleophilic aromatic substitution reactions. The study by Pietra and Vitali (1972) elucidates the mechanism of such reactions, providing insights into the facile expulsion of the nitro-group from intermediates, a phenomenon critical in synthetic chemistry for developing new compounds and understanding reaction dynamics (Pietra & Vitali, 1972).

Environmental Impact and Biodegradation

Research on the environmental fate of ethyl and butyl ethers, including ethyl 1-[2-(methoxycarbonyl)-4-nitrophenyl]-4-piperidinecarboxylate, has increased due to their extensive use and potential environmental release. The biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater, reviewed by Thornton et al. (2020), provide a framework for understanding the microbial degradation pathways and the environmental persistence of such compounds. This research is crucial for assessing environmental risks and developing remediation strategies (Thornton et al., 2020).

Toxicological Evaluations

The toxicological profile of related compounds, such as ethyl tertiary-butyl ether (ETBE), has been extensively studied to evaluate their impact on health and the environment. McGregor (2007) provides a comprehensive review of ETBE's pharmacodynamic and pharmacokinetic properties, shedding light on its low toxicity and the mechanisms underlying its effects. Although not directly about Ethyl 1-[2-(methoxycarbonyl)-4-nitrophenyl]-4-piperidinecarboxylate, this research is indicative of the broader chemical family's interactions with biological systems and their potential implications (McGregor, 2007).

Safety and Hazards

Eigenschaften

IUPAC Name |

ethyl 1-(2-methoxycarbonyl-4-nitrophenyl)piperidine-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O6/c1-3-24-15(19)11-6-8-17(9-7-11)14-5-4-12(18(21)22)10-13(14)16(20)23-2/h4-5,10-11H,3,6-9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUNCIOMUZAIZDW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1-[2-(methoxycarbonyl)-4-nitrophenyl]-4-piperidinecarboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(1-Methyl-1H-benzimidazol-2-yl)thio]-butanoic acid](/img/structure/B1303749.png)

![2-[(9-Phenyl-9H-[1,2,4]triazolo[4,3-a]-benzimidazol-3-yl)thio]propanoic acid](/img/structure/B1303750.png)

![[2-(methylsulfonyl)-1H-benzimidazol-1-yl]acetic acid](/img/structure/B1303751.png)

![(6-Formylbenzo[d][1,3]dioxol-5-yl)boronic acid](/img/structure/B1303760.png)

![2-[(tert-Butoxycarbonyl)amino]-5-(trifluoromethoxy)benzoic acid](/img/structure/B1303765.png)